![molecular formula C20H19N7O4 B2971321 Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate CAS No. 2034413-67-5](/img/structure/B2971321.png)
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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描述
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H19N7O4 and its molecular weight is 421.417. The purity is usually 95%.
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作用机制
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity against salmonella typhi .
Mode of Action
It is known that oxadiazoles, a core structure in the compound, have a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.
Result of Action
Based on the reported biological activity of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular level.
生化分析
Biochemical Properties
The biochemical properties of Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate are not fully explored yet. Oxadiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.
Cellular Effects
Other oxadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
生物活性
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex compound that incorporates several pharmacologically relevant moieties, including oxadiazole and triazole structures. This article explores its biological activity through various studies and findings.
Overview of Biological Activity
The compound exhibits a range of biological activities primarily due to its unique structural components. The oxadiazole and triazole rings are known for their potential in medicinal chemistry, particularly in antibacterial and anticancer applications. Research has shown that derivatives containing these moieties often demonstrate significant biological effects.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For example:
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
Compound 1 | Citrobacter freundii | 5000 | |
Compound 2 | Haemophilus influenzae | 5000 | |
Compound 3 | S. pneumoniae | 5000 | |
Compound 4 | Leishmania major | 1250 |
These results indicate that compounds with similar structures can exhibit potent antibacterial and antiparasitic activities.
Anticancer Activity
The anticancer potential of the compound has been explored through various assays. For instance:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 24.74 | |
Compound B | HCT-116 (Colon Cancer) | 6.75 | |
Compound C | A549 (Lung Cancer) | 0.420 ± 0.012 |
Compounds derived from oxadiazole and triazole have shown significant inhibitory effects against different cancer cell lines, suggesting that this compound may also possess similar anticancer properties.
The mechanism underlying the biological activities of compounds like this compound is multifaceted:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer progression or bacterial growth.
- Cell Cycle Arrest : Certain compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Binding Affinity : The binding affinity of these compounds to target proteins plays a crucial role in their efficacy. For instance, some derivatives exhibit binding energies as low as -8.4 kcal/mol against specific targets.
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds:
- Anticancer Efficacy : A study on oxadiazole derivatives indicated that they could inhibit thymidylate synthase activity significantly more than standard drugs like 5-Fluorouracil.
- Antimicrobial Properties : Research on triazole derivatives showed promising results against various bacterial strains with MIC values comparable to established antibiotics.
常见问题
Basic Research Questions
Q. What spectroscopic and analytical techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : Employ a combination of 1H NMR (to confirm proton environments and connectivity), IR spectroscopy (to identify functional groups like carbamate and oxadiazole), and mass spectrometry (to verify molecular weight and fragmentation patterns). For example, similar triazolo-oxadiazole derivatives were characterized using these methods, with NMR chemical shifts aligning with expected electronic environments .
Q. What reaction conditions are typically used to synthesize triazolo-oxadiazole derivatives like this compound?
- Methodological Answer : Optimize coupling reactions using dry N,N-dimethylformamide (DMF) as a solvent and caesium carbonate (Cs₂CO₃) as a base at room temperature. These conditions promote nucleophilic substitution or condensation reactions, as demonstrated in the synthesis of analogous compounds .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Pair this with thin-layer chromatography (TLC) using silica gel plates and a solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and purity .
Advanced Research Questions
Q. How can structural ambiguities in X-ray crystallographic data for this compound be resolved?
- Methodological Answer : Utilize SHELXL for iterative refinement of crystallographic models, focusing on residual electron density maps to identify disordered regions or solvent molecules. Validate the final structure using the R1 factor (target < 5%) and GOF (Goodness-of-Fit) parameters. SHELX programs are widely used for small-molecule refinement due to their robustness in handling twinned data .
Q. What strategies address low yields in the coupling of the triazolo-pyridine and oxadiazole moieties?
- Methodological Answer : Screen alternative coupling agents (e.g., HATU or EDCI) and optimize reaction stoichiometry. For example, increasing the molar ratio of the oxadiazole precursor to 1.2 equivalents may improve reactivity. Additionally, replacing DMF with acetonitrile under reflux could enhance nucleophilicity .
Q. How can computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s optimized geometry (DFT calculations at the B3LYP/6-31G* level). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess stability in a solvated system. Compare results with experimental bioactivity data from analogous triazolo-oxadiazole derivatives .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer : Conduct dose-response assays (e.g., IC50 determination) under standardized conditions (pH, temperature, and cell line). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based inhibition). For instance, discrepancies in enzyme inhibition may arise from assay-specific buffer compositions or protein isoforms .
Q. Data Analysis and Optimization
Q. How should researchers analyze NMR data when overlapping signals obscure critical peaks?
- Methodological Answer : Acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can correlate carbamate carbonyl carbons with adjacent protons, while HSQC clarifies proton-carbon connectivity. For complex cases, variable-temperature NMR may reduce signal broadening .
Q. What steps improve reproducibility in multi-step syntheses of this compound?
- Methodological Answer : Implement in situ monitoring (e.g., FTIR or Raman spectroscopy) to track intermediate formation. Use air-free techniques (Schlenk line) for moisture-sensitive steps. Document solvent purification (e.g., DMF dried over molecular sieves) and reaction times rigorously, as minor deviations can alter yields .
Q. Structural and Mechanistic Insights
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s electronic properties?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The oxadiazole ring’s electron-withdrawing nature likely stabilizes the triazolo-pyridine core, affecting redox potentials. Compare with analogues lacking the methyl group to isolate substituent effects .
Q. What crystallographic challenges arise when resolving hydrogen-bonding networks in this compound?
属性
IUPAC Name |
benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPSFPZZDPIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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